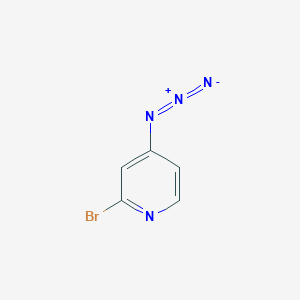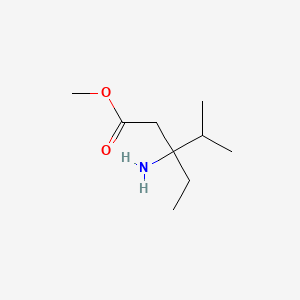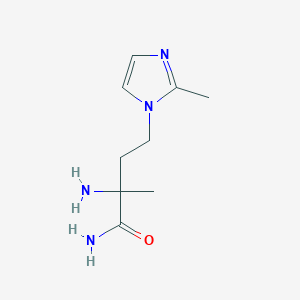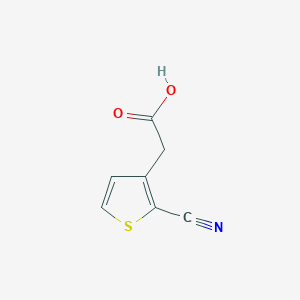
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one is an organic compound with the molecular formula C15H22O2 It is known for its unique structure, which includes a hydroxy group and a tert-pentyl group attached to a phenyl ring, along with a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-(tert-pentyl)benzaldehyde and butanone.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-(tert-pentyl)benzaldehyde and butanone in the presence of a suitable catalyst, such as an acid or base.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:
Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbonyl group play crucial roles in its reactivity and interactions. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-(tert-butyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(2-Hydroxy-5-(tert-pentyl)phenyl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
Uniqueness
1-(2-Hydroxy-5-(tert-pentyl)phenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-pentyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C15H22O2/c1-5-7-13(16)12-10-11(8-9-14(12)17)15(3,4)6-2/h8-10,17H,5-7H2,1-4H3 |
InChI Key |
PFFXXJKEIHBUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C(C)(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



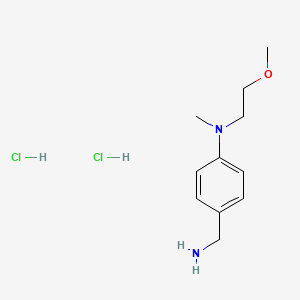
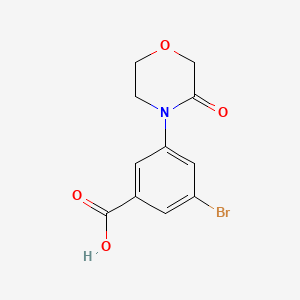

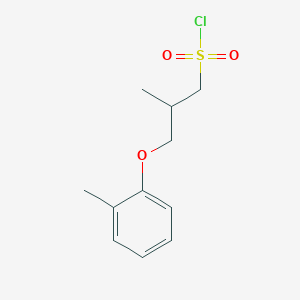
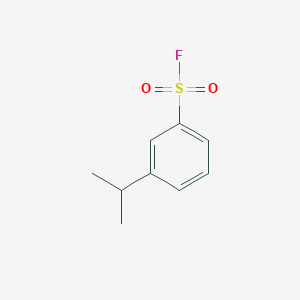
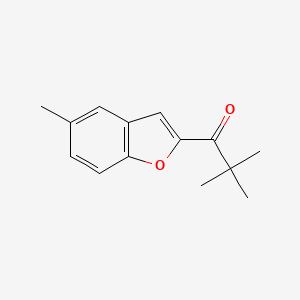
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
